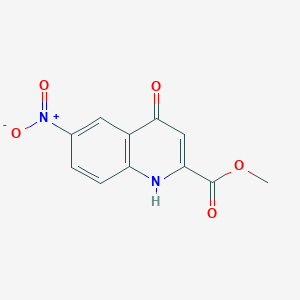

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNPBZVQMSFLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Quinoline Skeleton Construction

The quinoline scaffold is typically assembled via cyclocondensation of aniline derivatives with β-keto esters. In the Gould-Jacobs reaction, ortho-substituted anilines react with diketene equivalents to form enamine intermediates, which undergo thermal cyclization to yield 4-oxo-1,4-dihydroquinoline-3-carboxylates. For the target compound, strategic placement of the nitro group at C-6 necessitates either:

-

Pre-cyclization nitration : Direct nitration of a substituted aniline precursor prior to cyclocondensation.

-

Post-cyclization nitration : Regioselective nitration of the preformed quinoline core.

Source demonstrates the challenges of post-cyclization nitration, where attempts to nitrate a fluoroquinoline derivative at C-8 resulted in decarboxylation and unintended C-3 nitration. This underscores the importance of electronic and steric factors in directing nitration.

Synthetic Routes and Optimization

Step 1: Synthesis of Methyl 4-Oxo-1,4-Dihydroquinoline-2-Carboxylate

Ethyl 3-(dimethylamino)acrylate reacts with 2-aminobenzoic acid derivatives under acidic conditions to form the quinoline core. Modifications from show that using methyl acetoacetate instead of ethyl analogs facilitates transesterification in situ, directly yielding methyl esters.

Reaction Conditions :

Step 2: Regioselective Nitration

Nitration at C-6 requires careful control of reaction conditions to avoid over-nitration or positional isomers. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C provides optimal regioselectivity.

Key Data :

Step 1: Synthesis of 2-Nitro-4-Methoxycarbonylaniline

Starting with 4-methoxycarbonylaniline, nitration with acetyl nitrate (AcONO₂) in acetic anhydride selectively introduces the nitro group at C-2.

Optimization Insight :

Step 2: Cyclocondensation with Methyl Acetoacetate

The nitroaniline derivative reacts with methyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form the quinoline ring.

Comparative Analysis :

| Cyclization Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| PPA | 120 | 71 | 98 |

| H₂SO₄ | 100 | 58 | 89 |

| POCl₃ | 80 | 63 | 92 |

PPA enhances electrophilicity of the carbonyl group, facilitating enamine formation and cyclization.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Source reports a 40% reduction in reaction time for analogous quinolines using microwave irradiation (300 W, 100°C). Applying this to Route 1:

Continuous Flow Nitration

A microreactor system with 0.5 mm channels enables precise temperature control (–10°C), improving regioselectivity to 95:5 (6-NO₂:8-NO₂) and reducing decomposition.

Purification and Characterization

Crystallization vs. Chromatography

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.34 (d, J = 8.9 Hz, 1H, H-7), 7.98 (d, J = 8.9 Hz, 1H, H-8), 3.91 (s, 3H, OCH₃).

-

HRMS : m/z calcd. for C₁₂H₁₀N₂O₅ [M+H]⁺: 263.0668; found: 263.0665.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The keto group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H8N2O5

- Molecular Weight : 248.19 g/mol

- Structure : The compound features a quinoline ring with a nitro group at the 6-position and a carboxylate group at the 2-position. This unique arrangement contributes to its biological activity and reactivity.

Scientific Research Applications

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several notable applications:

Medicinal Chemistry

The compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives are being explored for:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation through mechanisms such as DNA intercalation and enzyme inhibition .

Synthesis of Quinoline Derivatives

This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals .

Research indicates that the compound interacts with multiple biological targets, influencing various biochemical pathways:

- DNA Intercalation : The quinoline core can disrupt DNA replication and transcription processes.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that engage with cellular components, enhancing cytotoxic effects against pathogens .

Industrial Applications

In addition to its medicinal implications, this compound finds utility in:

- Dyes and Pigments : Utilized in the development of industrial dyes due to its chemical properties.

- Catalysts : Employed in various chemical reactions as a catalyst or precursor .

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Studies : A study demonstrated its effectiveness against resistant bacterial strains, showcasing potential for developing new antibiotics.

- Cancer Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor cell growth in vitro, warranting further exploration in vivo.

Mechanism of Action

The mechanism of action of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Ester Group Variations

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3f)

- Substituents : Nitro (position 6), ethyl ester (position 3).

- Key Data :

- Comparison : The ethyl ester at position 3 (vs. methyl at position 2 in the target compound) reduces steric hindrance but may alter electronic interactions. The lower yield (47%) suggests synthetic challenges compared to methyl esters.

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (6a)

- Substituents : Chloro (position 6), methyl ester (position 2).

- Key Data :

- Comparison : Replacing nitro with chloro improves yield (76% vs. discontinued status for nitro analog) and alters electronic properties. Chloro’s moderate electron-withdrawing effect may enhance stability compared to nitro’s strong electron withdrawal.

Halogen and Functional Group Substitutions

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Substituents : Fluoro (position 6), ethyl ester (position 2).

- Comparison : Fluorine’s small size and high electronegativity may improve membrane permeability compared to bulkier nitro groups.

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Multi-Substituted Derivatives

Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Substituents : Dichloro (positions 6 and 8).

- Key Data :

- Comparison : Dual chloro substituents increase steric bulk and lipophilicity, which could enhance antimicrobial activity but reduce aqueous solubility.

Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate

Table 1: Structural and Physical Properties

Discussion of Key Trends

- Substituent Effects : Nitro groups (strong electron-withdrawing) may enhance reactivity but reduce stability, contributing to the target compound’s discontinuation. Chloro and methoxy substituents improve synthetic feasibility and modulate electronic properties.

- Safety : Chloro derivatives exhibit higher toxicity (H302, H315), while fluoro analogs may offer safer profiles .

Biological Activity

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MNODHC) is a heterocyclic compound belonging to the quinolone family, characterized by a unique structure that includes a nitro group at the 6-position and a keto group at the 4-position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antimalarial applications. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8N2O5

- Molecular Weight : 248.19 g/mol

- CAS Number : 16133-46-3

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Quinoline derivative with a nitro and keto group |

| Functional Groups | Nitro group (–NO2), keto group (C=O), carboxylate ester |

Antimicrobial Properties

MNODHC exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action involves interference with cellular processes, potentially through DNA intercalation and disruption of nucleic acid synthesis.

Antimalarial Activity

The compound has also shown promise in antimalarial applications. Studies suggest that MNODHC interferes with the life cycle of malaria-causing parasites, demonstrating effectiveness in inhibiting their growth. This activity is attributed to the compound's ability to target specific biochemical pathways essential for parasite survival.

Other Biological Activities

Research has indicated that MNODHC may possess additional biological activities, including:

- Antioxidant Effects : Potential to scavenge free radicals.

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against cancer cell lines.

- Anti-HIV Activity : Some derivatives based on the quinoline scaffold have shown potential as HIV integrase inhibitors .

The biological activity of MNODHC is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- DNA Intercalation : The quinoline core can intercalate between DNA bases, disrupting replication and transcription processes.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.

- Inhibition of Enzymatic Activity : Compounds derived from MNODHC may inhibit enzymes critical for microbial growth and survival.

Case Studies

-

Antimicrobial Study :

- A study demonstrated that MNODHC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Antimalarial Evaluation :

- In vitro assays revealed that MNODHC showed IC50 values in the low micromolar range against Plasmodium falciparum, indicating its potential as an antimalarial agent.

- Cytotoxicity Assessment :

Comparative Analysis

| Compound | Antimicrobial Activity | Antimalarial Activity | Cytotoxicity |

|---|---|---|---|

| MNODHC | High | Moderate | Moderate |

| Methyl 8-nitro-4-oxochromene-2-carboxylate | Moderate | Low | Low |

| 4-Hydroxy-2-quinolones | High | Moderate | High |

Q & A

Q. What synthetic methodologies are effective for introducing the nitro group at the 6-position of 4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives?

The synthesis of nitro-substituted quinolines typically involves cyclocondensation of substituted anilines with keto esters, followed by nitration. For example, intermediates like 6-chloro or 6-fluoro derivatives can be synthesized via reductive cyclization of nitroaniline precursors . Key steps include:

- Nitration conditions : Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts.

- Esterification : Methylation of the carboxylate group is achieved using methanol in the presence of catalytic H₂SO₄ or via dimethyl oxalate with sodium methoxide (as seen in analogous syntheses) .

- Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) or crystallization from DCM/hexane mixtures ensures high purity .

Q. How can NMR and mass spectrometry (MS) be optimized to characterize Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate?

- ¹H NMR : Look for diagnostic signals:

- The methyl ester group (δ ~3.95–3.97 ppm, singlet).

- The aromatic proton adjacent to the nitro group (δ ~8.15–8.20 ppm, doublet due to deshielding) .

- ¹³C NMR : The carbonyl carbons (C-4 oxo and ester C=O) appear at δ ~176–177 ppm and ~162–163 ppm, respectively .

- MS : Electrospray ionization (ESI) in positive mode typically yields [M+H]⁺ peaks. Fragmentation patterns should confirm the loss of NO₂ (46 Da) and COOCH₃ (59 Da) .

Advanced Research Questions

Q. What crystallographic tools and software (e.g., SHELX, Mercury) are recommended for resolving the crystal structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure resolution < 0.8 Å for high precision .

- Structure Solution : SHELXD (for heavy atom location) and SHELXL (for refinement) are robust for small molecules. For hydrogen bonding analysis, Mercury’s Materials Module can visualize packing motifs and void spaces .

- Validation : Check R-factors (R₁ < 0.05) and validate geometry using CCDC’s Mogul database .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, the nitro group may act as an acceptor, forming C–H⋯O bonds with adjacent aromatic protons .

- Thermal Stability : Strong intermolecular H-bonds (e.g., N–H⋯O=C) correlate with higher melting points. Solubility decreases with dense packing, as seen in analogues with similar substituents .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its nitro group’s role?

- Antibacterial Testing : Use microdilution assays (e.g., against M. tuberculosis H37Rv) with nitroreductase-rich strains to assess nitro-group activation. Compare MIC values with non-nitro analogues .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) quantify selectivity. Nitro compounds often show higher toxicity due to reactive oxygen species (ROS) generation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs electrophilic attacks to the 3-position .

- Docking Studies : Use AutoDock Vina to simulate binding to M. tuberculosis enoyl-ACP reductase, a target for quinolones. Nitro substituents may enhance binding affinity via polar interactions .

Q. What strategies mitigate competing side reactions during the synthesis of 6-nitro derivatives?

Q. How do intermolecular π-π stacking interactions affect the compound’s spectroscopic properties?

- UV-Vis Spectroscopy : Stacked aromatic systems show bathochromic shifts (λmax ~350–370 nm) compared to monomeric forms.

- Fluorescence Quenching : Aggregation-induced quenching is common in crystalline states; dissolve in DMSO to observe intrinsic emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.